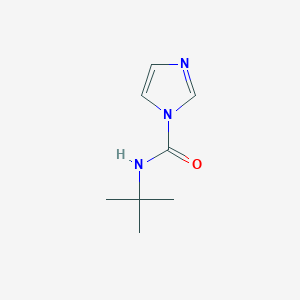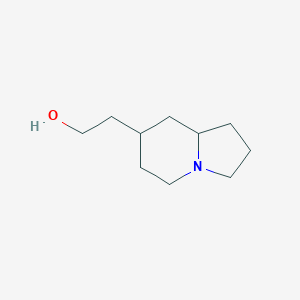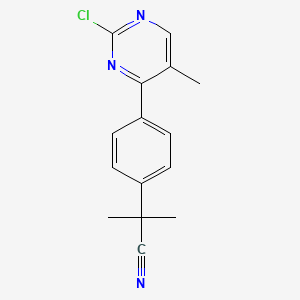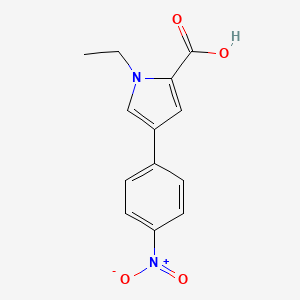
1-Ethyl-4-(4-nitrophenyl)pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-(4-nitrophenyl)pyrrole-2-carboxylic acid is a heterocyclic organic compound that features a pyrrole ring substituted with an ethyl group at the first position, a nitrophenyl group at the fourth position, and a carboxylic acid group at the second position
準備方法
The synthesis of 1-Ethyl-4-(4-nitrophenyl)pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, where a 2,5-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring . For this specific compound, the starting materials would include an appropriately substituted diketone and an amine that introduces the ethyl and nitrophenyl groups.
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
化学反応の分析
1-Ethyl-4-(4-nitrophenyl)pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Ethyl-4-(4-nitrophenyl)pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 1-Ethyl-4-(4-nitrophenyl)pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity .
類似化合物との比較
1-Ethyl-4-(4-nitrophenyl)pyrrole-2-carboxylic acid can be compared with other pyrrole derivatives, such as:
1-Ethyl-4-phenylpyrrole-2-carboxylic acid: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
1-Ethyl-4-(4-chlorophenyl)pyrrole-2-carboxylic acid: The presence of a chlorine atom instead of a nitro group can alter the compound’s electronic properties and reactivity.
1-Ethyl-4-(4-methylphenyl)pyrrole-2-carboxylic acid: The methyl group introduces different steric and electronic effects compared to the nitro group.
These comparisons highlight the unique features of this compound, particularly the influence of the nitro group on its chemical and biological properties.
特性
分子式 |
C13H12N2O4 |
|---|---|
分子量 |
260.24 g/mol |
IUPAC名 |
1-ethyl-4-(4-nitrophenyl)pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C13H12N2O4/c1-2-14-8-10(7-12(14)13(16)17)9-3-5-11(6-4-9)15(18)19/h3-8H,2H2,1H3,(H,16,17) |
InChIキー |
KXCQSJPFQFXTFX-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C=C1C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



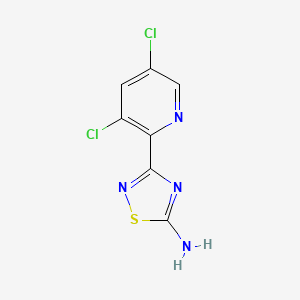
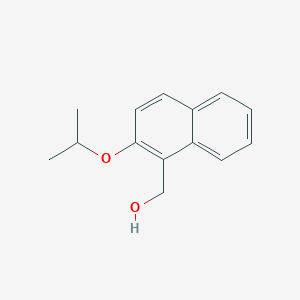
![2-[(6-Aminoindazol-1-yl)amino]ethanol](/img/structure/B13882831.png)

![N-methyl-3-[[4-(4-propylpiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13882844.png)
